molecular formula C10H11N3S B3033151 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine CAS No. 89250-32-8

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B3033151
CAS No.: 89250-32-8
M. Wt: 205.28 g/mol
InChI Key: LRKWHBKBCOTUJJ-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-N-methyl-1,3-thiazol-2-amine (CAS 89250-32-8) is a fine chemical and active pharmaceutical ingredient (API) intermediate with the molecular formula C10H11N3S and a molecular weight of 205.28 . This compound is supplied with high analytical confirmation, typically at >99% purity, as verified by techniques including LCMS, HPLC, GC, and NMR . Its primary research application is in synthetic organic and medicinal chemistry, where it serves as a critical building block for the development of novel therapeutic agents . The compound features both an aromatic amine and an N-methyl thiazol-2-amine group, making it a versatile scaffold for further chemical derivatization. Specifically, it is utilized in the synthesis of thiazole-based analogues studied for their interaction with P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer cells . Research into such compounds aims to develop potent and selective P-gp inhibitors that can reverse resistance to chemotherapeutic drugs like paclitaxel, thereby overcoming a major challenge in oncology treatment . This product is intended for research purposes as a pharmaceutical intermediate and is strictly for laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-12-10-13-9(6-14-10)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKWHBKBCOTUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363206
Record name 2-Thiazolamine, 4-(3-aminophenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89250-32-8
Record name 2-Thiazolamine, 4-(3-aminophenyl)-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    N-Methylation: The N-methylation of the thiazole ring nitrogen can be carried out using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring at the 4-position of the thiazole core is a critical determinant of bioactivity. Key analogs include:

Compound Name Substituent (4-position) Key Functional Groups Molecular Weight (g/mol) Reported Activity
4-(3-Aminophenyl)-N-methyl-1,3-thiazol-2-amine 3-Aminophenyl -NH₂ (para to thiazole) 205.27 (calculated) N/A
4-(4-Chlorophenyl)-N-methyl-1,3-thiazol-2-amine 4-Chlorophenyl -Cl 224.71 Discontinued (no data)
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine 3-Methoxyphenyl -OCH₃ 206.27 Antiproliferative (indirect evidence)
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 4-Methoxyphenyl -OCH₃ 357.41 Potent tubulin inhibitor (IC₅₀ ~50 nM)

Key Findings :

  • Electron-donating groups (e.g., -OCH₃ in 10s) enhance tubulin polymerization inhibition, likely due to improved binding at the colchicine site .
  • Halogen substituents (e.g., -Cl in 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine) may reduce solubility but increase metabolic stability .

Modifications at the N-Position of Thiazole

The N-methylamine group at the 2-position influences steric and electronic properties:

Compound Name N-Substituent Molecular Weight (g/mol) Pharmacological Notes
This compound -NHCH₃ 205.27 Hypothesized to reduce steric hindrance vs. bulkier groups
N,N-Dimethyl-1,3-thiazol-2-amine -N(CH₃)₂ 128.19 Simpler structure; limited bioactivity data
4-(4-Chlorophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine -NHCH₂CH=CH₂ 249.76 Allyl group may enhance reactivity

Key Findings :

  • Bulkier N-substituents (e.g., allyl) may compromise binding in sterically sensitive targets like tubulin .

Hybrid and Polycyclic Derivatives

Complex derivatives with fused rings demonstrate diverse mechanisms:

Compound Name Structure Molecular Weight (g/mol) Activity
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole-triazole hybrid 364.37 Antiproliferative (under evaluation)
N-(4-Methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine Imidazothiazole-thiazole hybrid 342.44 No explicit data; structural complexity may enhance kinase inhibition

Key Findings :

  • Hybrid structures expand interaction sites but may complicate synthesis and pharmacokinetics .

Biological Activity

4-(3-Aminophenyl)-N-methyl-1,3-thiazol-2-amine is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3S. The compound features a thiazole ring, an amino group on a phenyl ring, and a methyl group that enhances its solubility and biological activity compared to other thiazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that it may be more potent than traditional antibiotics like ampicillin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that derivatives of this compound exhibited high potency against resistant cancer cell lines, including melanoma and pancreatic cancer. The lead compound in this series induced apoptosis and autophagy in cancer cells and significantly reduced tumor growth in vivo in mouse models .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with amino-substituted phenyl compounds. Various synthetic routes have been explored to optimize yield and purity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the amino group and the methyl substitution on the thiazole ring are crucial for enhancing biological activity. Compounds with similar structures but different substitutions were tested to evaluate their efficacy:

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleBasic thiazole structureAntimicrobial, anticancer
4-AminothiazoleSimilar amino substitutionAntimicrobial
5-ThiazolylureasUrea linkage with thiazoleAnticancer properties

Notably, the unique combination of polar and non-polar groups in the structure contributes to its enhanced activity against targeted biological pathways .

Case Studies

  • In Vitro Studies : A study involving various cancer cell lines reported IC50 values for this compound derivatives ranging from 0.36 to 0.86 μM, indicating potent antiproliferative effects .
  • In Vivo Studies : In xenograft models using A375 melanoma cells, treatment with the lead compound resulted in significant tumor size reduction compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-aminophenyl)-N-methyl-1,3-thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.